molecular formula C24H19NO3 B2596148 2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923686-79-7

2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B2596148
M. Wt: 369.42
InChI Key: AXAIJSSJHKRFRC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring attached to an amide group . Benzamides have a wide range of uses in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The presence of the chromen-6-yl group suggests that it might have interesting optical properties .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in nucleophilic substitution reactions or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amide group could result in hydrogen bonding, which would affect its solubility and melting point .

Scientific Research Applications

Anticancer Activity

Compounds structurally similar to 2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide have been evaluated for their anticancer properties. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, compared to the reference drug etoposide (Ravinaik et al., 2021).

Properties in Polymeric Materials

A novel monomer diacid with substituents similar to the compound was synthesized and used to create new aromatic polyamides with photosensitive coumarin pendent groups. These polyamides showed good solubility in various solvents and possessed high molecular weights, enabling the casting of transparent, flexible, and tough films. The polymers also exhibited good thermal properties and UV-induced crosslinking abilities (Nechifor, 2009).

Synthesis and Structural Studies

Other research focused on the synthesis and structural analysis of compounds similar to 2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. For example, the structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide was established through spectral analysis and X-ray diffraction studies (Sharma et al., 2016).

Biological Activity Studies

Studies on Pd(II) complexes bearing chromone-based Schiff bases, including structures related to the compound , showed that these complexes exhibited better microbial inhibition activity than the ligands alone. One of the complexes displayed comparable antioxidant activity to a standard drug, indicating potential as therapeutic agents (Kavitha & Reddy, 2016).

Future Directions

The future directions for research on this compound could be quite broad. Given the wide range of activities of benzamide derivatives, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

2-methyl-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-15-7-3-5-9-18(15)23-14-21(26)20-13-17(11-12-22(20)28-23)25-24(27)19-10-6-4-8-16(19)2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAIJSSJHKRFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

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